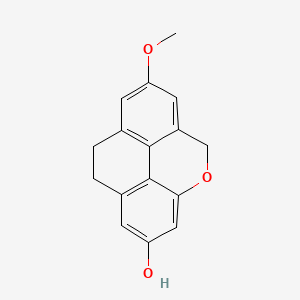
16-O-Methylcafestol
Übersicht
Beschreibung
16-O-Methylcafestol is a derivative of cafestol and is an isolate of green coffee beans . This compound is found in the robusta variant of coffee, as opposed to the more expensive arabica, where only cafestol is present . Thus, this compound is used as an analytical marker for determining the robusta content of coffee blends .
Synthesis Analysis
This compound has been analyzed using various methods such as NMR spectroscopy and LC-GC . The reported range of this compound content in green Arabica coffee by using UHPLC-MS/MS, and the range of 16-O-methylated diterpenes (16-OMD) content in green Arabica coffee oil samples is 10–260 mg/kg by using NMR . The 16-OMD is the esterification of this compound and 16-O-methylkahweol (16-OMK) .Molecular Structure Analysis
The molecular formula of this compound is C21H30O3 . The molecule contains five fused rings including a furan ring . The two six-membered rings are in chair conformations, but the third six-membered ring and the five-membered aliphatic ring adopt envelope conformations . Intermolecular O—H…O hydrogen bonding is present in the crystal structure .Chemical Reactions Analysis
The main coffee diterpenes cafestol, kahweol, and this compound, present in the bean lipid fraction, are mostly esterified with fatty acids . The this compound content in green Arabica coffee has been analyzed using UHPLC-MS/MS .Physical and Chemical Properties Analysis
The molecular weight of this compound is 330.5 g/mol . The molecule contains five fused rings including a furan ring .Wissenschaftliche Forschungsanwendungen
Interaction with Serum Albumins : 16-OMC, a diterpene found in coffee, shows interactions with human and bovine serum albumins, causing significant changes in their secondary structure. This interaction might influence the pharmacokinetic profile of drugs bound to albumin (Guercia et al., 2016).
Coffee Adulteration Detection : 16-OMC serves as a marker for identifying Coffea canephora admixtures in Coffea arabica. A method using high-performance thin-layer chromatography with fluorescence detection has been developed for this purpose, allowing the detection of Coffea canephora admixtures below 1% (Oellig & Radovanovic, 2017).
Authenticity Testing in Arabica Coffees : 16-OMC has been found in small amounts in ground roast Arabica coffees, implying its utility in authenticity testing and identification of non-Arabica species in coffee blends (Gunning et al., 2018).
Simultaneous Analysis with Sterols : An on-line LC-GC method has been developed for analyzing 16-OMC and total sterols in oils from green coffee beans, aiding in the authenticity assessment of coffee beans (Kamm et al., 2002).
Isolation and Purification : High-speed countercurrent chromatography has been utilized for the isolation and purification of 16-OMC from coffee, aiding in the study of its physiological activities (Scharnhop & Winterhalter, 2009).
Genotypic and Geographic Variability in Coffee Beans : A study has shown limited variability in 16-O-methylated diterpene content in green Coffea arabica beans, supporting the use of 16-OMC as a marker for the presence of Robusta (Portaluri et al., 2020).
Quantification in Different Geographical Origins : NMR quantification of 16-OMC in Coffea canephora var. robusta beans from different geographical origins has been conducted, showing variability in its content, which affects its utility in quantifying C. canephora in unknown coffee blends (Finotello et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 16-O-Methylcafestol is the Farnesoid X Receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels in the liver and intestines .
Mode of Action
This compound interacts with the stabilized ligand-binding domain (LBD) of FXR . This interaction occurs in the close environment of the tryptophan W454 residue of the protein, as confirmed by docking and molecular dynamics . This interaction results in fluorescence quenching .
Biochemical Pathways
The interaction of this compound with FXR affects the regulation of bile acid levels. As an agonist of FXR, this compound enhances the cholesterol level in blood serum . This interaction confirms the role of this compound in the cholesterol-raising effect of coffee diterpenes .
Pharmacokinetics
It is known that the compound interacts with serum albumins, which could influence its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The interaction of this compound with FXR leads to an increase in cholesterol levels in the blood serum . This is due to the agonistic effect of this compound on FXR, which regulates bile acid levels .
Action Environment
The action of this compound is influenced by the presence of other compounds in the coffee beans from which it is derived. For example, it is found in the robusta variant of coffee . The roasting process of coffee beans also influences the stability and efficacy of this compound .
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 16-O-Methylcafestol . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are advised .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
16-O-Methylcafestol plays a significant role in biochemical reactions, particularly in the context of coffee consumption. It interacts with various enzymes and proteins, influencing lipid metabolism and cholesterol levels. One of the key interactions is with the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid regulation and lipid homeostasis . This compound acts as an agonist of FXR, leading to changes in cholesterol metabolism. Additionally, it binds to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), affecting their structure and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those related to lipid metabolism and cholesterol homeostasis. By acting as an agonist of the Farnesoid X Receptor, this compound can elevate cholesterol levels in blood serum . This compound also affects gene expression related to lipid metabolism, potentially leading to dyslipidemia and hypercholesterolemia . Furthermore, its interaction with serum albumins can alter cellular uptake and distribution of lipophilic compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme regulation. As an agonist of the Farnesoid X Receptor, this compound binds to the ligand-binding domain of FXR, causing conformational changes that enhance its activity . This interaction leads to increased expression of genes involved in cholesterol synthesis and transport. Additionally, this compound binds to serum albumins, such as Bovine Serum Albumin and Human Serum Albumin, altering their secondary structure and binding affinity for other ligands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable in coffee extracts, but its esterified form can undergo hydrolysis, leading to the formation of free this compound . Long-term exposure to this compound in vitro can result in sustained changes in cholesterol metabolism and gene expression related to lipid homeostasis . In vivo studies have also indicated that prolonged consumption of this compound can lead to persistent elevation of serum cholesterol levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate lipid metabolism without causing significant adverse effects . At higher doses, it can induce dyslipidemia and hypercholesterolemia, potentially leading to cardiovascular complications . Threshold effects have been observed, where a certain dosage level is required to elicit noticeable changes in cholesterol levels and lipid metabolism . Toxic effects at high doses include liver damage and alterations in bile acid composition .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidation of lipophilic compounds . Additionally, this compound influences the metabolic flux of cholesterol and bile acids by modulating the activity of the Farnesoid X Receptor . This compound can also affect the levels of various metabolites, including triglycerides and phospholipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to serum albumins, facilitating its transport in the bloodstream . Additionally, this compound can be taken up by liver cells, where it exerts its effects on cholesterol metabolism and bile acid synthesis . The distribution of this compound within tissues is influenced by its lipophilic nature, leading to accumulation in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . This localization is facilitated by its lipophilic nature and interactions with lipid-binding proteins. Additionally, this compound can be found in the nucleus, where it interacts with nuclear receptors like the Farnesoid X Receptor to modulate gene expression . Post-translational modifications, such as esterification, can also influence its subcellular localization and activity .
Eigenschaften
IUPAC Name |
[(1S,4S,12S,13R,16R,17R)-17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3/t14-,16-,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVNPOGDNWUOI-GVOJMRIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737953 | |
| Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108214-28-4 | |
| Record name | 16-O-Methylcafestol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108214-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-O-Methylcafestol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108214284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-O-METHYLCAFESTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ95S36BVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


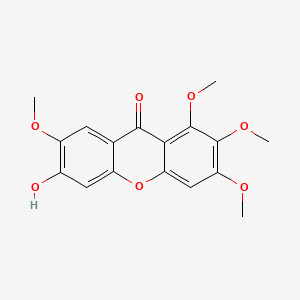
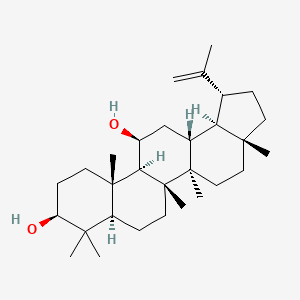

![2-[(1E)-1-Buten-3-yn-1-yl]pyridine 1-oxide](/img/structure/B593622.png)
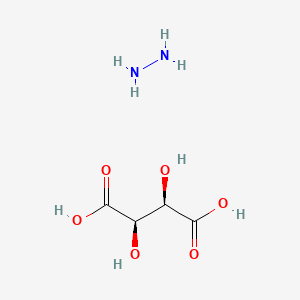
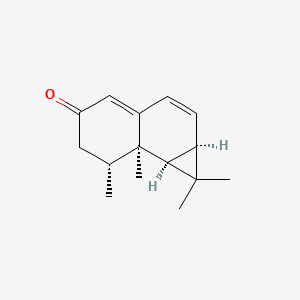

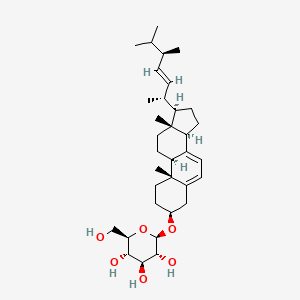
![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)
